(1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-yl)methanol dihydrochloride

Description

Properties

IUPAC Name |

[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O.2ClH/c1-12-7-10-11-9(12)5-13-4-2-3-8(13)6-14;;/h7-8,14H,2-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQQSXSRAFSNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN2CCCC2CO.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-yl)methanol dihydrochloride is a heterocyclic molecule that combines a triazole ring with a pyrrolidine structure. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

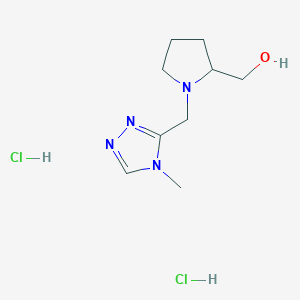

The chemical structure of the compound can be represented as follows:

This compound features:

- A triazole ring , known for its stability and biological activity.

- A pyrrolidine moiety , which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating binding to biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The mechanism involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This property makes it a potential candidate for antifungal drug development.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the triazole moiety allows it to interfere with cancer cell proliferation by targeting specific signaling pathways. For example, compounds similar in structure have shown cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

- Antifungal Activity : A study found that triazole derivatives significantly inhibited the growth of Candida albicans, demonstrating their potential as antifungal agents .

- Cytotoxic Effects : In vitro assays revealed that similar triazole-containing compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting effective cytotoxicity .

- Enzyme Inhibition : Research has indicated that these compounds can act as enzyme inhibitors, specifically targeting kinases involved in cancer progression .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methyl-4H-1,2,4-triazole | structure | Antimicrobial |

| 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethylamine | structure | Anticancer |

| 2-(1-(4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidine | structure | Enzyme inhibition |

Comparison with Similar Compounds

Key Compounds:

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride (): Structural Differences: Substitution of the hydroxymethyl group in the target compound with a methoxy group at the pyrrolidine’s 4-position.

S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-triazole-3-thiol Derivatives (): Structural Differences: Replacement of the pyrrolidine-hydroxymethyl system with a pyrrole-thiol scaffold. Biological Relevance: These derivatives exhibit comparable molecular docking profiles to known drugs, suggesting shared target affinity despite divergent backbones .

1-Heteroaryl-2-Alkoxy Pyrrolidine Derivatives ():

- Structural Differences : Incorporation of oxadiazole and phenylethyl substituents instead of triazole-methyl groups.

- Functional Impact : The oxadiazole ring enhances metabolic stability, while the phenylethyl group may modulate receptor selectivity .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What synthetic methodologies are commonly employed for preparing (1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-yl)methanol dihydrochloride?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the triazole-pyrrolidine backbone via nucleophilic substitution or condensation. For example, triazole derivatives can be synthesized by refluxing substituted benzaldehydes with triazole precursors in ethanol with glacial acetic acid as a catalyst (4–6 hours, 70–80°C) .

- Step 2 : Functionalization of the pyrrolidine ring with a hydroxymethyl group, often using protecting groups (e.g., tert-butyl carbamate) to prevent side reactions.

- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., methanol or ethanol) under controlled pH . Purification methods include recrystallization from ethanol-DMF mixtures (1:1) or column chromatography .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination.

- Refinement : Use SHELXL for small-molecule refinement, which handles hydrogen atom placement, thermal parameters, and twinning corrections. SHELX programs are robust for high-resolution data and are widely cited in crystallography literature .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%).

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., triazole methyl at δ 2.5–3.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 299.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:

- Reproducibility Checks : Standardize cell lines (e.g., HEK293 vs. CHO) and assay buffers (pH, temperature).

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., unreacted triazole intermediates) that may interfere with activity .

- Dose-Response Curves : Compare EC₅₀ values across studies to assess potency thresholds .

Q. What strategies optimize the yield of the triazole-pyrrolidine coupling step in large-scale synthesis?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency.

- Solvent Optimization : Replace ethanol with DMF or acetonitrile to improve solubility of hydrophobic intermediates.

- Microwave Assistance : Reduce reaction time from 6 hours to 30 minutes at 100°C, achieving >85% yield .

Q. How does the hydrochloride salt form influence the compound’s stability under physiological conditions?

- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–9) at 37°C. The hydrochloride form shows enhanced stability at pH < 4 due to reduced deprotonation of the pyrrolidine nitrogen.

- Hygroscopicity Testing : Monitor moisture uptake via dynamic vapor sorption (DVS); dihydrochloride salts are less hygroscopic than free bases, improving shelf life .

Q. What computational methods support the design of derivatives with improved target binding affinity?

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors) to predict binding poses.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole) with activity data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.